Azetidine-3-carboxylic acid hydrochloride
Overview
Description
Azetidine-3-carboxylic acid hydrochloride is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is particularly valuable in pharmaceutical and agrochemical research due to its potential biological and foldameric applications .
Mechanism of Action
Target of Action
Azetidine-3-carboxylic acid hydrochloride is a derivative of azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry
Mode of Action
The reactivity of azetidines, including this compound, is driven by a considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions . .
Biochemical Pathways
Azetidines have been used in various applications, including drug discovery, polymerization, and as chiral templates .
Result of Action
Azetidines have been used in various applications, indicating that they can have significant effects at the molecular and cellular level .
Action Environment
The stability of azetidines is generally higher than that of related aziridines, which could suggest a certain level of environmental resilience .
Biochemical Analysis
Biochemical Properties
Azetidine-3-carboxylic acid hydrochloride is known to interact with various biomolecules. For instance, it has been found to bind with affinity equal to that of glycine in a [3H]strychnine binding assay . Simple substitution of the 1-, 2-, 4-, or 5-position resulted in a marked loss of affinity . This suggests that this compound may have a role in modulating the activity of certain enzymes and proteins.
Molecular Mechanism
Its reactivity is driven by a considerable ring strain, which could potentially be leveraged to trigger unique reactivity under appropriate reaction conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-3-carboxylic acid hydrochloride typically involves the formation of the azetidine ring followed by carboxylation and hydrochloride salt formation. One common method includes the refluxing of azetidine derivatives in ethanol or methanol for extended periods . Another approach involves copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented but likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Azetidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazoles.
Reduction: Reduction reactions can yield different azetidine derivatives.
Substitution: Substitution reactions, particularly with nucleophiles, are common due to the ring strain and the presence of the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and bases like potassium carbonate for nucleophilic substitutions .
Major Products
Major products from these reactions include various functionalized azetidines and azetidine derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
Azetidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and reactivity.
2-Azetidinones: Structurally related to azetidines but with a carbonyl group, making them important in β-lactam antibiotics.
Uniqueness
Azetidine-3-carboxylic acid hydrochloride is unique due to its balance of ring strain and stability, which provides a versatile platform for chemical modifications and applications in various fields .
Biological Activity
Azetidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a four-membered nitrogen-containing azetidine ring with a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 177.63 g/mol. The compound's structure allows for various interactions within biological systems, making it a candidate for drug development.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antiproliferative Effects : Research indicates that azetidine-3-carboxylic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells and MDA-MB-231 triple-negative breast cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds range from 10 to 33 nM, demonstrating their potency as anticancer agents .
- Mechanism of Action : The mechanism by which this compound exerts its antiproliferative effects appears to involve the destabilization of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Studies have shown that these compounds can bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Enzyme Inhibition : this compound has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH could elevate endocannabinoid levels, suggesting therapeutic implications for pain management and anxiety disorders.
Case Study 1: Antiproliferative Activity in MCF-7 Cells
In a study evaluating the antiproliferative effects of azetidine derivatives, the compound demonstrated an IC50 value comparable to established anticancer agents like combretastatin A-4 (CA-4). The study utilized flow cytometry to assess cell cycle distribution and found that treatment with azetidine derivatives resulted in G2/M phase arrest and subsequent apoptosis in MCF-7 cells .
Case Study 2: Interaction with Tubulin
Further investigation into the interaction between azetidine derivatives and tubulin revealed that these compounds significantly inhibited tubulin polymerization in vitro. Confocal microscopy confirmed alterations in microtubule organization post-treatment, supporting the hypothesis that these compounds target tubulin as part of their mechanism of action .
Table 1: Antiproliferative Activities of Azetidine Derivatives
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Azetidine-3-HCl | MCF-7 | 10–33 | Tubulin destabilization |
CA-4 | MCF-7 | 3.9 | Tubulin binding |
Azetidine-3-HCl | MDA-MB-231 | 23–33 | Tubulin destabilization |
Table 2: Enzyme Inhibition Potential
Compound | Enzyme Target | Inhibition Type |
---|---|---|
Azetidine-3-HCl | Fatty Acid Amide Hydrolase (FAAH) | Competitive Inhibition |
Properties
IUPAC Name |
azetidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-5-2-3;/h3,5H,1-2H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIZUCJGSDJAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538625 | |
Record name | Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102624-96-4 | |
Record name | Azetidine-3-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102624-96-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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